molecular formula C18H14ClN5S2 B1472961 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine CAS No. 1881329-72-1

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

Cat. No.: B1472961
CAS No.: 1881329-72-1
M. Wt: 399.9 g/mol
InChI Key: DVXKHJSDDBQHMS-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H14ClN5S2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial and cancer cell metabolism . The interactions typically involve binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . It can also activate or inhibit receptors involved in cell signaling, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to reduced cellular growth and proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to influence cellular metabolism . The subcellular localization can significantly impact the compound’s efficacy and specificity .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S2/c1-10-9-25-18(21-10)24-17-20-8-7-14(23-17)15-11(2)22-16(26-15)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKHJSDDBQHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
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4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
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4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Reactant of Route 4
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4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Reactant of Route 5
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4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.